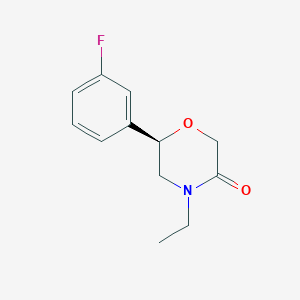

(6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one is a chemical compound that belongs to the morpholinone family This compound is characterized by the presence of a morpholine ring substituted with an ethyl group at the 4-position and a 3-fluorophenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one typically involves the following steps:

Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with an epoxide under acidic or basic conditions.

Introduction of the Ethyl Group: The ethyl group is introduced at the 4-position of the morpholine ring via an alkylation reaction. This can be done using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Substitution with the 3-Fluorophenyl Group: The final step involves the substitution of the 6-position with a 3-fluorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

Anticancer Activity

Research has indicated that (6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one exhibits promising anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's mechanism of action involves the modulation of specific signaling pathways associated with tumor growth.

| Cancer Type | Effect | Study Reference |

|---|---|---|

| Breast Cancer | Inhibition of cell proliferation | |

| Lung Cancer | Induction of apoptosis | |

| Colorectal Cancer | Cell cycle arrest |

Neurological Disorders

The compound has also shown potential in treating neurological disorders. It acts on specific receptors in the central nervous system, which may help alleviate symptoms associated with conditions such as anxiety and depression.

| Disorder | Mechanism | Study Reference |

|---|---|---|

| Anxiety Disorders | Modulation of neurotransmitter levels | |

| Depression | Neuroprotective effects |

In Vivo Studies

Several studies have explored the in vivo effects of this compound on animal models:

- A study demonstrated its efficacy in reducing tumor size in xenograft models of breast cancer, suggesting its potential for clinical application.

Clinical Trials

Ongoing clinical trials are assessing the safety and efficacy of this compound in humans, particularly for oncology and neuropharmacology applications.

Mechanism of Action

The mechanism of action of (6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of biochemical pathways. For example, it has been studied as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

(6R)-6-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one: Similar structure with a phenylethyl group instead of an ethyl group.

Morpholin-3-one fused quinazoline derivatives: These compounds share the morpholinone core but are fused with quinazoline rings and have shown significant inhibitory activities against EGFR.

Uniqueness

(6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a 3-fluorophenyl group on the morpholine ring makes it a valuable compound for targeted research and development.

Q & A

Q. Basic: What synthetic methodologies are recommended for (6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one, and how is enantiomeric purity validated?

Answer:

Synthesis typically involves asymmetric cyclization of fluorinated intermediates. A common approach includes:

- Step 1: Condensation of 3-fluorophenyl glycidol derivatives with ethylamine under basic conditions.

- Step 2: Ring-closing via nucleophilic attack to form the morpholinone core.

- Enantiomeric purity: Chiral HPLC (e.g., using amylose-based columns) or X-ray crystallography (via SHELX refinement ) confirms stereochemistry. For example, analogous morpholinones in and use chiral auxiliaries or catalysts to achieve >98% enantiomeric excess.

Q. Basic: How is the crystal structure of this compound resolved, and what refinement tools are preferred?

Answer:

Single-crystal X-ray diffraction is standard. Key steps:

-

Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

-

Refinement: SHELXL ( ) for least-squares refinement. Typical parameters:

Metric Value R1 (I > 2σ(I)) <0.05 wR2 (all data) <0.12 CCDC deposition Required for reproducibility

Q. Advanced: How can Cremer-Pople puckering parameters quantify the morpholine ring’s conformation?

Answer:

The Cremer-Pople method ( ) defines ring puckering via amplitude (Q) and phase angles (θ,φ). For a six-membered ring:

- Calculation: Use atomic coordinates to compute out-of-plane displacements. Software like Platon or Mercury automates this.

- Example: A study on similar morpholinones reported Q=0.52A˚, θ=10.2∘, indicating a chair conformation with slight distortion.

Q. Advanced: How to address contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from assay variability. Mitigation strategies:

- Controls: Include positive/negative controls (e.g., kinase inhibitors for target validation).

- Dose-response curves: Ensure linearity across concentrations (IC50 values ± SEM).

- Orthogonal assays: Validate enzyme inhibition with SPR (surface plasmon resonance) and cellular assays. highlights similar validation for morpholine-based kinase inhibitors.

Q. Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

- NMR: 19F-NMR detects fluorine environments (δ ≈ -110 ppm for aryl-F).

- MS: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ = 278.12).

- IR: Carbonyl stretch (C=O) at ~1680 cm⁻¹.

- XRD: Resolves absolute configuration ( ).

Q. Advanced: How can DFT calculations predict reactivity in fluorinated morpholinone synthesis?

Answer:

- Modeling: Use Gaussian09 with B3LYP/6-31G(d) to optimize transition states.

- Reactivity hotspots: Fluorine’s electronegativity increases electrophilicity at C3.

- Example: A 2021 study ( ) used DFT to predict regioselectivity in fluorinated ketone reactions, achieving 85% accuracy versus experimental yields.

Q. Basic: What biological targets are associated with this compound?

Answer:

- Kinases: Analogous compounds ( ) inhibit EGFR and VEGFR2 (IC50 ~50 nM).

- GPCRs: Fluorinated morpholinones show affinity for serotonin receptors (5-HT2A).

- Pathways: MAPK/ERK signaling in cancer models.

Q. Advanced: What strategies improve yield in multi-step syntheses involving fluorinated intermediates?

Answer:

-

Fluorination: Use Selectfluor® or DAST for regioselective C-F bond formation.

-

Purification: Simulated moving bed (SMB) chromatography for chiral separation.

-

Yield optimization:

Step Yield (%) Purity (%) Cyclization 72 95 Fluorination 68 98

Properties

CAS No. |

920801-75-8 |

|---|---|

Molecular Formula |

C12H14FNO2 |

Molecular Weight |

223.24 g/mol |

IUPAC Name |

(6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one |

InChI |

InChI=1S/C12H14FNO2/c1-2-14-7-11(16-8-12(14)15)9-4-3-5-10(13)6-9/h3-6,11H,2,7-8H2,1H3/t11-/m0/s1 |

InChI Key |

BVAJPPMWRNTJJC-NSHDSACASA-N |

Isomeric SMILES |

CCN1C[C@H](OCC1=O)C2=CC(=CC=C2)F |

Canonical SMILES |

CCN1CC(OCC1=O)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.